molecular formula C21H23N5O2S B10894736 (2E)-N-(2-methylphenyl)-2-[1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide

(2E)-N-(2-methylphenyl)-2-[1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide

Cat. No.: B10894736
M. Wt: 409.5 g/mol
InChI Key: GSCHRRJGENGZHY-UHFFFAOYSA-N
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Description

N~1~-(2-METHYLPHENYL)-2-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, an indole moiety, and a hydrazinecarbothioamide group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHYLPHENYL)-2-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, the indole ring is functionalized to introduce the oxo group at the 2-position.

    Morpholine Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the indole derivative.

    Hydrazinecarbothioamide Formation: The final step involves the reaction of the intermediate with hydrazinecarbothioamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-METHYLPHENYL)-2-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-METHYLPHENYL)-2-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(2-METHYLPHENYL)-2-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE shares similarities with other indole derivatives and hydrazinecarbothioamides, such as:
    • N~1~-(2-METHYLPHENYL)-2-[1-(PIPERIDINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE
    • N~1~-(2-METHYLPHENYL)-2-[1-(PYRROLIDINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

The uniqueness of N1-(2-METHYLPHENYL)-2-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

1-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C21H23N5O2S/c1-15-6-2-4-8-17(15)22-21(29)24-23-19-16-7-3-5-9-18(16)26(20(19)27)14-25-10-12-28-13-11-25/h2-9,27H,10-14H2,1H3,(H,22,29)

InChI Key

GSCHRRJGENGZHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O

Origin of Product

United States

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